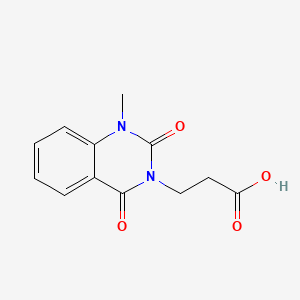![molecular formula C14H21N3O5S B7878511 2-[N-methyl5-(azepane-1-carbonyl)-1H-pyrrole-3-sulfonamido]acetic acid](/img/structure/B7878511.png)
2-[N-methyl5-(azepane-1-carbonyl)-1H-pyrrole-3-sulfonamido]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-methyl5-(azepane-1-carbonyl)-1H-pyrrole-3-sulfonamido]acetic acid is a complex organic compound with a unique structure that includes a pyrrole ring, a sulfonamide group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-methyl5-(azepane-1-carbonyl)-1H-pyrrole-3-sulfonamido]acetic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrole ring, followed by the introduction of the sulfonamide group and the azepane ring. The final step involves the acylation of the pyrrole ring with the azepane-1-carbonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[N-methyl5-(azepane-1-carbonyl)-1H-pyrrole-3-sulfonamido]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfonamide and azepane groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[N-methyl5-(azepane-1-carbonyl)-1H-pyrrole-3-sulfonamido]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[N-methyl5-(azepane-1-carbonyl)-1H-pyrrole-3-sulfonamido]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the azepane ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-methyl5-(azepane-1-carbonyl)-1H-pyrrole-3-sulfonamido]propanoic acid
- 2-[N-methyl5-(azepane-1-carbonyl)-1H-pyrrole-3-sulfonamido]butanoic acid
Uniqueness
2-[N-methyl5-(azepane-1-carbonyl)-1H-pyrrole-3-sulfonamido]acetic acid is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-[[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]sulfonyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5S/c1-16(10-13(18)19)23(21,22)11-8-12(15-9-11)14(20)17-6-4-2-3-5-7-17/h8-9,15H,2-7,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLZPHXANVPGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CNC(=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amino]acetic acid](/img/structure/B7878430.png)
![1-{[2-Methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)thien-3-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7878442.png)
![5-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-2-methoxybenzenesulfonyl chloride](/img/structure/B7878457.png)
![1-[(2-ethyl-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7878464.png)
![1-{[2,5-dimethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7878466.png)
![1-{[2-Chloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7878469.png)
![1-({4-[(4-Methylpiperidin-1-yl)carbonyl]thien-2-yl}sulfonyl)piperidine-4-carboxylic acid](/img/structure/B7878475.png)
![N-({5-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-2-methylphenyl}sulfonyl)-N-methylglycine](/img/structure/B7878482.png)
![1-{[4-(Piperidin-1-ylcarbonyl)thien-2-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7878486.png)
![1-{[4-(Azepan-1-ylcarbonyl)thien-2-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7878488.png)
![1-[(Propylamino)carbonyl]indoline-5-sulfonyl chloride](/img/structure/B7878494.png)
![3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7878495.png)

![3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]butanoic acid](/img/structure/B7878549.png)
